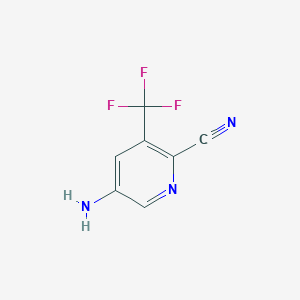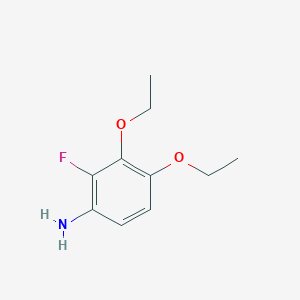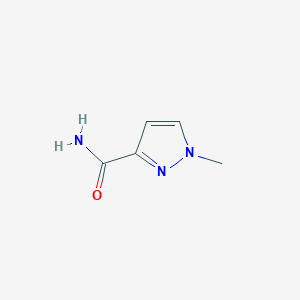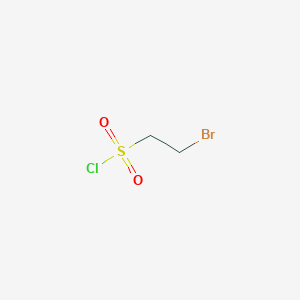
5-Amino-3-(trifluoromethyl)picolinonitrile
概要
説明
5-Amino-3-(trifluoromethyl)picolinonitrile: is a heterocyclic organic compound with the molecular formula C7H4F3N3 . It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring. This compound is known for its applications as a pharmaceutical intermediate and its potential use in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile typically involves the reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions . Another method involves the reaction of 2,4,6-trifluoropyridine with trimethyl orthoformate, followed by subsequent reactions to introduce the amino and nitrile groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using hydrogenation techniques. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry: 5-Amino-3-(trifluoromethyl)picolinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biochemical pathways and mechanisms .
Medicine: As a pharmaceutical intermediate, this compound is involved in the synthesis of drugs targeting specific diseases. Its derivatives have shown potential in the treatment of various medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications extend to the development of novel polymers and coatings .
作用機序
The mechanism of action of 5-Amino-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position and the trifluoromethyl group at the 3-position contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
類似化合物との比較
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- 5-Nitro-3-(trifluoromethyl)picolinonitrile
- 3-(Trifluoromethyl)-2-pyridinecarbonitrile
Comparison: Compared to other similar compounds, 5-Amino-3-(trifluoromethyl)picolinonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ringThe trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the amino group provides sites for further functionalization .
特性
IUPAC Name |
5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(12)3-13-6(5)2-11/h1,3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMSCOVORZUSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543138 | |
| Record name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573762-62-6 | |
| Record name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarbonitrile, 5-amino-3-(trifluoromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Amino-3-(trifluoromethyl)picolinonitrile in medicinal chemistry?
A1: this compound serves as a crucial building block in the synthesis of anti-androgen compounds. [] These compounds are particularly important in the development of new chemotherapeutic agents for prostate cancer treatment.
Q2: Can you elaborate on the research surrounding this compound and its role in prostate cancer treatment?
A2: The provided abstract focuses on the synthesis of key intermediates for various compounds, including this compound. [] While the specific mechanisms of action and downstream effects of this compound aren't detailed in the abstract, its importance lies in its potential to be further developed into novel anti-androgen therapies. These therapies target and block the effects of androgens (male hormones), which can fuel prostate cancer growth.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)













